molecular formula C9H12N2O6 B1505523 Uridine-2-14C

Uridine-2-14C

Cat. No.: B1505523
M. Wt: 246.19 g/mol
InChI Key: DRTQHJPVMGBUCF-XBRADUNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Identity

Uridine-2-14C is a radiolabeled derivative of uridine, a pyrimidine nucleoside composed of uracil linked to a ribose sugar via a β-N1-glycosidic bond. The compound is distinguished by the incorporation of a carbon-14 isotope at the second position of the uracil moiety, enabling its use as a tracer in metabolic studies. Its IUPAC name is 1-(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione, reflecting its stereochemical configuration and isotopic labeling.

The molecular formula of this compound is C9H12N2O6, with a molecular weight of 244.2 g/mol. Its structure includes a ribofuranose ring, which is critical for its biological activity in RNA synthesis and nucleotide metabolism. The carbon-14 label at the C2 position of uracil provides a detectable signal for tracking metabolic pathways without significantly altering the molecule’s chemical behavior.

Table 1: Key Chemical Properties of this compound

Property Value Source
CAS Number 63923-46-6
Molecular Formula C9H12N2O6
Molar Mass 244.2 g/mol
Specific Activity 50–60 mCi/mmol (1.85–2.22 GBq/mmol)
Radioactive Concentration 0.1 mCi/mL

Historical Context in Radioisotope Research

The discovery of carbon-14 by Martin Kamen and Samuel Ruben in 1940 marked a pivotal advancement in isotopic labeling. This radioisotope, with a half-life of 5,730 years, became a cornerstone for tracing biochemical pathways due to its beta-decay properties and integration into organic molecules. This compound emerged as a critical tool in the 1960s, enabling researchers to study RNA synthesis and nucleotide salvage pathways with unprecedented precision.

Willard Libby’s development of radiocarbon dating in the late 1940s further underscored the utility of carbon-14, though this compound found niche applications in enzymology and cancer metabolism. For example, enzymatic synthesis methods, such as the conversion of UDP-[14C]GlcA to UDP-[14C]GalA using radish root extracts, demonstrated the compound’s role in elucidating polysaccharide biosynthesis. These efforts laid the groundwork for modern metabolic flux analysis in diseases like pancreatic cancer, where uridine-derived ribose fuels glycolysis under glucose-restricted conditions.

Significance in Nucleoside Research

This compound has been instrumental in advancing understanding of nucleoside metabolism. Unlike thymidine, which is DNA-specific, uridine participates in RNA synthesis and serves as a precursor for nucleotide salvage pathways. The carbon-14 label at the C2 position allows researchers to track uridine incorporation into RNA and its catabolism into uracil and ribose-1-phosphate, a substrate for the pentose phosphate pathway.

Studies on Escherichia coli revealed that uridine transport involves cleavage into uracil and ribose, with the latter entering central carbon metabolism. In pancreatic ductal adenocarcinoma (PDA), this compound tracing demonstrated that uridine phosphorylase 1 (UPP1) liberates ribose-1-phosphate, which fuels glycolysis and the tricarboxylic acid cycle under nutrient stress. This metabolic flexibility highlights uridine’s role beyond nucleic acid synthesis, extending to energy production and redox homeostasis.

Comparative analyses with other nucleosides, such as cytidine and thymidine, emphasize uridine’s unique biochemical roles. For instance, cytidine transport in E. coli shares mechanisms with uridine but lacks isotopic tracer versatility. Similarly, thymidine’s exclusivity to DNA limits its utility in RNA-focused studies.

Carbon-14 as a Radiotracer

Carbon-14’s properties make it an ideal radiotracer for long-term metabolic studies. With a specific activity of 62.4 mCi/mmol, this compound provides sufficient signal intensity for detecting low-abundance metabolites without perturbing cellular processes. Its beta-decay emission (β−, 156 keV) permits quantification via liquid scintillation counting or autoradiography.

Applications of this compound span multiple domains:

  • Nucleic Acid Metabolism : Tracking RNA synthesis and degradation in cell cultures.
  • Enzyme Kinetics : Studying UPP1 activity in cancer cells, where uridine catabolism supports proliferation.
  • Glycosylation Pathways : Investigating UDP-sugar biosynthesis, as seen in pectin formation in plants.
  • Isotope Tracing : Mapping carbon flux through glycolysis and the pentose phosphate pathway in glucose-deprived environments.

For example, isotope tracing experiments using [13C5]uridine in PDA cells revealed extensive labeling of glycolytic intermediates, TCA cycle metabolites, and nucleotides, confirming uridine’s role as a carbon source. These findings underscore the compound’s versatility in probing metabolic networks.

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

246.19 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](214C)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+2

InChI Key

DRTQHJPVMGBUCF-XBRADUNCSA-N

Isomeric SMILES

C1=CN([14C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Uridine-2-14C is extensively used in metabolic studies to trace the incorporation of uridine into RNA and other biomolecules. Its radiolabeling allows researchers to monitor metabolic pathways and understand cellular metabolism.

Case Study: Muscle Tissue Analysis

A study demonstrated that the incorporation of this compound into RNA was significantly higher in dystrophic muscle tissue compared to normal muscle at various time points. This suggests alterations in RNA metabolism associated with muscle degeneration and provides insights into potential therapeutic targets for muscular dystrophies .

RNA Synthesis Tracking

The compound is utilized to study RNA synthesis in various organisms and cell types. By tracking the incorporation of this compound into RNA, researchers can gain insights into transcriptional activity under different physiological conditions.

Case Study: Transport Mechanisms

Research investigating the transport of uridine and its derivatives, including this compound, has revealed important mechanisms by which nucleosides are transported across cellular membranes. These studies have implications for understanding how cells regulate nucleotide availability for RNA synthesis .

Therapeutic Potential

This compound has been explored for its therapeutic potential, particularly in neurological disorders and metabolic diseases. Its ability to influence phospholipid synthesis in the brain has garnered interest for treating conditions like Alzheimer's disease.

Case Study: Brain Synapse Formation

A study showed that oral administration of uridine (as UMP) increased levels of phosphatides and synaptic proteins in the brain, enhancing synapse formation. This suggests that uridine supplementation could be beneficial in neurodegenerative diseases where synaptic integrity is compromised .

Pharmacological Applications

This compound is also used in pharmacological research to evaluate drug metabolism and efficacy. Its incorporation into nucleotides allows researchers to assess how drugs influence nucleic acid synthesis.

Case Study: Cancer Treatment

In cancer research, this compound has been employed to study the effects of various anticancer agents on nucleotide metabolism. For instance, studies have shown that certain drugs can alter the incorporation rates of uridine into RNA, providing insights into their mechanisms of action and potential side effects .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Description Key Findings
Metabolic StudiesTracing incorporation into RNA and other metabolitesHigher incorporation in dystrophic muscle tissues
RNA Synthesis TrackingMonitoring transcriptional activity across cell typesInsights into transport mechanisms for nucleosides
Therapeutic PotentialEvaluating effects on brain phospholipid synthesisEnhanced synapse formation with uridine supplementation
Pharmacological StudiesAssessing drug effects on nucleotide metabolismAltered incorporation rates indicating drug mechanisms

Chemical Reactions Analysis

Table 1: Reaction Conditions and Products

Reaction TypeConditionsProducts
PhosphorolysisSteady-state kineticsUracil-2-14C, R1P
PhotohydrationUV irradiation (UVC)Uridine photohydrate
Amine AdditionpH 7.5, 25°CUracil-amine adducts

Metabolic Degradation Pathways

Uridine-2-14C is metabolically converted through salvage pathways or degradation. Key enzymes and pathways include:

Enzymatic Cleavage

  • Uridine Phosphorylase : Catalyzes the conversion of this compound to uracil-2-14C and R1P. This reaction is reversible, with an equilibrium constant Keq=0.6K_{eq}=0.6
    .

Table 2: Kinetic Parameters of Uridine Phosphorylase

ParameterValue (μM)
KisK_{is}
(Uridine)512 ± 165
KiiK_{ii}
(Uridine)243 ± 28
KisK_{is}
(Phosphate)601 ± 110

Salvage Pathway Integration

  • RNA Synthesis : this compound is incorporated into RNA via RNA polymerase, with rates dependent on cellular oxygen levels. High oxygen (80%) reduces incorporation compared to low oxygen (2–5%) .

Environmental and Cellular Impact

Oxygen-Dependent Metabolism
In myocardial cells, this compound incorporation into RNA is impaired at 80% oxygen, preceding protein synthesis inhibition. This effect is reversed by actinomycin-D treatment, which halts RNA synthesis .

Table 3: Oxygen Effects on this compound Incorporation

Oxygen Level (%)Incorporation Rate (Relative to 20% O2)
80%33% (4 hours post-exposure)
20%100%
2–5%150%

Photochemical Stability
this compound undergoes UV-induced degradation, forming photohydrates that react with amines to yield opened-ring products. These reactions are pH-dependent, with optimal reactivity near neutral conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Uridine-2-14C belongs to a broader class of 14C-labeled nucleosides and nucleobases. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Radiochemicals

Compound CAS No. Molecular Formula Key Applications Metabolic Pathway Differences Research Findings
This compound 54-23-9 C₉H₁₂N₂O₆ RNA synthesis tracking, nucleoside transport Direct incorporation into RNA via kinases Does not require inosine for efficient RNA incorporation ; optimal for studying RNA synthesis under varying oxygen tensions .
Uracil-2-14C 626-07-3 C₄H₄N₂O₂ DNA/RNA precursor studies Requires phosphorylation via uridine phosphorylase Incorporation into nucleic acids is enhanced 10–50× by inosine; inhibited by actinomycin D .
5-Fluorouracil-2-14C N/A C₄H₃FN₂O₂ Antimetabolite studies, RNA/DNA inhibition Competes with uracil in salvage pathways Inosine stimulates RNA incorporation similarly to uracil-2-14C; used to study chemotherapeutic mechanisms .
Glycine-2-14C 52-64-2 C₂H₅NO₂ Protein synthesis, glycine metabolism Integrated into proteins via tRNA Used in protein turnover studies; no direct role in nucleic acid synthesis .

Key Differentiators

Metabolic Pathway Specificity this compound bypasses the need for nucleoside phosphorylases, directly entering RNA synthesis via uridine kinase . In contrast, uracil-2-14C requires phosphorylation by uridine phosphorylase and is highly dependent on ribose-1-phosphate availability, which can be rate-limiting without inosine .

salvage pathway dependencies . Cycloheximide, a protein synthesis inhibitor, reduces this compound incorporation into nucleolar RNA, suggesting coupling between ribosomal RNA processing and translation machinery .

Environmental and Cellular Context Oxygen tension significantly impacts this compound incorporation in myocardial cells, with higher O₂ levels (80%) impairing RNA synthesis more severely than protein synthesis .

Applications in Disease Models

  • This compound is pivotal in cancer research, such as in Ehrlich ascites cells, where its uptake reflects uridine kinase activity and nucleoside salvage efficiency .
  • Uracil-2-14C is used to study chemotherapeutic resistance, particularly in 5-fluorouracil-treated tumors, due to its role in thymidine synthesis .

Preparation Methods

Enzymatic Synthesis Methods

Enzymatic synthesis is a preferred method for preparing radiolabeled nucleotides and nucleosides due to its specificity and mild reaction conditions.

  • Enzymatic Incorporation of 14C into Uridine Nucleotides : According to early studies, enzymatic systems derived from bacterial extracts (e.g., E. coli S-100 fraction) can incorporate [2-14C]uridine triphosphate into RNA, indicating the feasibility of enzymatic labeling at the 2-position of uridine derivatives. These preparations typically involve incubation of uridine or uridine triphosphate substrates with enzyme mixtures that catalyze phosphorylation and incorporation of labeled carbon.

  • Multi-Enzyme Cascade Synthesis for Uridine Derivatives : Recent advances describe scalable biocatalytic processes using multi-enzyme cascades to synthesize uridine diphosphate derivatives, such as UDP-galactose, from uridine and other substrates. Optimization of substrate concentration, co-factor levels (e.g., MgCl2), pH, and temperature allows high yields and productivity in multi-gram scales. Although this study focuses on UDP-galactose, similar enzymatic principles apply to uridine labeling.

Chemical Synthesis and Radiolabeling

  • Chemical Synthesis of Radiolabeled Uridine Phosphoramidites : Chemical synthesis routes for isotopically labeled uridine derivatives, such as 13C-labeled uridine phosphoramidites, have been developed for use in solid-phase RNA synthesis. These methods involve protection of ribose hydroxyl groups, selective incorporation of isotopes into nucleobases, and subsequent coupling steps. While this example pertains to 13C labeling, analogous chemical synthesis strategies can be adapted for 14C incorporation at specific positions.

  • Radiochemical Purification Techniques : After synthesis, purification is critical. Techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and ion-exchange chromatography are employed to separate labeled uridine from unlabeled or partially labeled impurities. Verification of labeling position and purity often involves nuclear magnetic resonance (NMR) spectroscopy and chromatographic mobility comparisons.

Research Findings and Data on Preparation Yields and Purity

Study Reference Methodology Yield (%) Purification Technique Notes
Johnson & Soll, 1970 Enzymatic incorporation using bacterial S-100 extracts Not explicitly quantified DEAE-cellulose chromatography, TLC Demonstrated incorporation of [2-14C]uridine triphosphate into RNA
Liu et al., 2021 Multi-enzyme cascade synthesis of UDP derivatives Up to ~100% conversion at optimized conditions Porous graphitic column chromatography with gradient elution Scalable biocatalytic process with substrate and co-factor optimization
Kertesz et al., 1999 Enzymatic oxidation of UDP-[14C]galactose to UDP-[14C]galacturonic acid >90% conversion Polyethyleneimine cellulose column chromatography High efficiency enzymatic oxidation applicable to nucleotide derivatives

These data illustrate that enzymatic methods yield high conversion rates and purity when optimized, while chemical synthesis methods provide flexibility for specific isotope incorporation but require careful purification.

Analytical Verification of Uridine-2-14C

  • NMR Spectroscopy : Proton and carbon NMR are used to confirm the position of 14C incorporation by comparing chemical shifts and coupling patterns with unlabeled standards.

  • Chromatographic Analysis : TLC and HPLC are used to verify radiochemical purity and to separate the labeled uridine from side products or unlabeled material.

  • Radioactivity Measurement : Liquid scintillation counting quantifies the specific activity of the radiolabeled compound, ensuring adequate labeling for experimental use.

Summary of Preparation Methods

Preparation Aspect Enzymatic Synthesis Chemical Synthesis
Specificity High, site-specific incorporation via enzymes Requires selective chemical steps for position-specific labeling
Yield High yields (>90%) with optimized conditions Variable, depends on chemical steps and purification
Scalability Amenable to multi-gram scale production More complex scaling due to multi-step synthesis
Purification Ion-exchange chromatography, HPLC Chromatography, crystallization
Verification NMR, TLC, radioactivity counting NMR, TLC, radioactivity counting

Q & A

Q. What statistical approaches address overdispersion in count data from Uridine-2-14^{14}C pulse-chase experiments?

  • Methodological Answer : Apply negative binomial regression or zero-inflated models to handle overdispersed Poisson data. Use bootstrapping to estimate confidence intervals for decay rates. Pre-register analysis plans to avoid post hoc bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.